molecular formula C17H21NO2 B5909278 N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide

N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide

Cat. No.: B5909278
M. Wt: 271.35 g/mol
InChI Key: RHFXGQIGRWFLRW-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide: is a synthetic organic compound characterized by a bicyclic structure fused with an acrylamide moiety This compound is notable for its unique structural features, which include a bicyclo[221]heptane ring system and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.

    Acrylamide formation: The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The bicyclo[2.2.1]heptane ring system can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with unique properties.

Biology: In biological research, this compound can serve as a ligand in the study of receptor-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.

Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can enhance binding affinity and selectivity. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. The acrylamide moiety can undergo nucleophilic addition reactions, potentially leading to covalent modification of the target protein.

Comparison with Similar Compounds

  • N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
  • N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)acrylamide
  • N-bicyclo[2.2.1]hept-2-yl-3-(4-chlorophenyl)acrylamide

Comparison: N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct binding affinities and selectivities in biological systems, as well as unique chemical reactivity patterns.

Properties

IUPAC Name

(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-15-7-3-12(4-8-15)5-9-17(19)18-16-11-13-2-6-14(16)10-13/h3-5,7-9,13-14,16H,2,6,10-11H2,1H3,(H,18,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFXGQIGRWFLRW-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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